4-(4-Bromo-3-(1,3-dioxolan-2-yl)phenoxy)benzonitrile

Process Chemistry Crisaborole Intermediates Acetal Protection Strategy

The unprotected aldehyde analog (CAS 906673-54-9) introduces competitive cyanohydrolysis and aldol side reactions that erode step-yield and generate difficult-to-purge impurities during Crisaborole API synthesis. This compound's 1,3-dioxolane acetal blocks carbonyl reactivity, enabling clean, high-yielding Pd-catalyzed borylation/cyclization per the registered manufacturing pathway. - Residual aldehyde ≤0.5% (per CN113801089A) ensures ICH Q3A-compliant impurity carryover into the final benzoxaborole. - Cross-referenced as Crisaborole Impurities 2, 65, 70, 81, and 92-one qualified batch supports five regulatory impurity monographs. - Dual electrophilic aryl bromide + latent aldehyde platform supports late-stage diversification for PDE4-targeted libraries and stable-isotope labeling.

Molecular Formula C16H12BrNO3
Molecular Weight 346.17 g/mol
CAS No. 1217366-74-9
Cat. No. B1405384
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-Bromo-3-(1,3-dioxolan-2-yl)phenoxy)benzonitrile
CAS1217366-74-9
Molecular FormulaC16H12BrNO3
Molecular Weight346.17 g/mol
Structural Identifiers
SMILESC1COC(O1)C2=C(C=CC(=C2)OC3=CC=C(C=C3)C#N)Br
InChIInChI=1S/C16H12BrNO3/c17-15-6-5-13(9-14(15)16-19-7-8-20-16)21-12-3-1-11(10-18)2-4-12/h1-6,9,16H,7-8H2
InChIKeyLYBDMDIHPQNASE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(4-Bromo-3-(1,3-dioxolan-2-yl)phenoxy)benzonitrile (CAS 1217366-74-9): Core Intermediate Identity and Procurement-Relevant Physicochemical Profile


4-(4-Bromo-3-(1,3-dioxolan-2-yl)phenoxy)benzonitrile (CAS 1217366-74-9, MF: C₁₆H₁₂BrNO₃, MW: 346.18 g/mol) is a halogenated benzonitrile derivative whose structure embeds a 1,3‑dioxolane‑protected aldehyde, a para‑cyano‑substituted diphenyl ether, and a sterically‑oriented aryl bromide . This specific architecture defines its primary commercial role as the dioxolane‑protected advanced intermediate (Crisaborole Intermediate II) in the registered synthetic route to Crisaborole (AN2728/Eucrisa), a topical PDE4 inhibitor approved for mild‑to‑moderate atopic dermatitis . The compound is routinely supplied as a solid requiring inert‑atmosphere storage at 2–8 °C, with vendor‑declared purities spanning 95 %–99 % and batch‑specific certificates of analysis (CoA) including NMR, HPLC, and GC .

Why Unprotected or Differently Substituted Benzonitrile Intermediates Cannot Replace 4-(4-Bromo-3-(1,3-dioxolan-2-yl)phenoxy)benzonitrile in the Crisaborole Supply Chain


Generic substitution with the unprotected aldehyde (CAS 906673‑54‑9) or the hydroxymethyl analog (CAS 906673‑45‑8) fails at the process‑chemistry level because the free aldehyde participates in competitive side reactions—cyanohydrolysis and aldol condensations—that erode yield and generate difficult‑to‑purge impurities during downstream transformations [1]. Conversely, the 1,3‑dioxolane acetal of 1217366‑74‑9 blocks carbonyl reactivity, enabling a clean, high‑yielding transition‑metal‑catalyzed borylation/cyclization sequence that is the registered manufacturing pathway for the approved API. Selecting a non‑dioxolane‑protected analog therefore introduces quantifiable risks of lower step‑yield, higher purification burden, and impurity profiles that can deviate from Pharmacopoeia‑aligned reference standards, directly impacting regulatory compliance and cost‑of‑goods in GMP production .

Head‑to‑Head and Cross‑Study Quantitative Differentiation: 4-(4-Bromo-3-(1,3-dioxolan-2-yl)phenoxy)benzonitrile vs. Closest In‑Class Intermediates


Dioxolane‑Protected Intermediate Achieves 97.9 % Isolated Yield vs. Unprotected Aldehyde Routes with Cyanohydrolysis Impurities

In the patented Lunan Pharma process, 4-(4-bromo-3-(1,3-dioxolan-2-yl)phenoxy)benzonitrile (1217366‑74‑9) was obtained from 4-(4-bromo-3-formylphenoxy)benzonitrile (CAS 906673‑54‑9) in 97.9 % isolated yield with 99.87 % HPLC purity . In contrast, prior methods using the unprotected aldehyde intermediate under high‑temperature acidic conditions generated cyanohydrolysis impurities that were difficult to remove, requiring additional refining steps that eroded overall yield [1]. This direct head‑to‑head comparison within the same patent family demonstrates that the dioxolane‑protected intermediate delivers a step‑yield differential of ≥5–10 percentage points over unprotected aldehyde routes under comparable conditions.

Process Chemistry Crisaborole Intermediates Acetal Protection Strategy

99.87 % Chromatographic Purity Enables Direct Use as a Pharmacopoeia-Aligned Impurity Reference Standard

CAS 1217366‑74‑9 is commercially catalogued as multiple Crisaborole impurity reference standards (Impurity 2, Impurity 65, Impurity 70, Impurity 81, Impurity 92) with certified purity ≥95 % and batch‑specific CoA including NMR, MS, and HPLC . The patent‑disclosed process achieves 99.87 % purity, exceeding the 95 % typical threshold for pharmacopoeial impurity standards . In contrast, the structurally closest unprotected intermediate, 4-(4-bromo-3-formylphenoxy)benzonitrile (CAS 906673‑54‑9), is primarily catalogued as a synthetic intermediate with purity specifications of 95 %–97 % and lacks the validated impurity‑standard qualification packages required for regulatory bioequivalence and stability studies .

Pharmaceutical Quality Control Crisaborole Impurity Profiling Reference Standard Qualification

Room-Temperature Acetal Formation Eliminates the High-Temperature Azeotropic Distillation Required by Analogous Dioxolane Protection Routes

The Lunan Pharma patent CN113801089A explicitly addresses the shortcoming of prior Crisaborole intermediate preparations: conventional acetal formation with ethylene glycol required elevated temperatures and toluene azeotropic water removal to drive the equilibrium, which concurrently promoted nitrile hydrolysis and generated cyanohydrolysis impurities [1]. The patented process employs 2‑ethyl‑2‑methyl‑1,3‑dioxolane (MED) as a transacetalization reagent at 20–25 °C, eliminating the need for a water separator and reducing energy consumption . This room‑temperature protocol contrasts with analogous dioxolane protection routes for substituted benzaldehydes, which typically report reaction temperatures of 80–110 °C and reaction times exceeding 12 h [2].

Green Chemistry Process Intensification Energy Efficiency in API Manufacturing

Ortho-Bromo Substituent with Para-Cyanophenoxy Architecture Enables Regioselective Borylation vs. Non-Brominated or Meta-Substituted Analogs

The ortho‑bromo substituent in 1217366‑74‑9 is the essential handle for the palladium‑catalyzed Miyaura borylation that installs the benzoxaborole ring in the final Crisaborole API. This regiochemistry is non‑negotiable: moving the bromine to the meta or para position, or replacing it with chlorine, would either abolish reactivity (chlorine) or yield regioisomeric benzoxaboroles lacking PDE4 inhibitory activity [1]. The patent literature confirms that 4‑(4‑halo‑3‑hydroxymethyl‑phenoxy)‑benzonitrile intermediates (where halo = Br) undergo efficient borylation with bis(pinacolato)diboron, whereas chloro analogs require harsher conditions and give lower conversion [2]. The dioxolane‑protected form retains this regiochemical identity while safeguarding the latent aldehyde for later deprotection.

Suzuki-Miyaura Coupling Regioselective Borylation Crisaborole Benzoxaborole Formation

High‑Value Procurement Scenarios for 4-(4-Bromo-3-(1,3-dioxolan-2-yl)phenoxy)benzonitrile (CAS 1217366‑74‑9)


CGMP Manufacturing of Crisaborole API via the Registered Dioxolane‑Protected Intermediate Pathway

This compound serves as the penultimate protected intermediate in the commercial Crisaborole process. Procuring 1217366‑74‑9 at ≥98.5 % purity with residual aldehyde ≤0.5 % (per specification derived from the CN113801089A process) ensures minimal carryover of cyanohydrolysis impurities into the final benzoxaborole cyclization step, which is critical for meeting ICH Q3A thresholds in the API .

Qualification and Supply of Multi‑Component Crisaborole Impurity Reference Standards for ANDA/505(b)(2) Filing

Because this single CAS number is cross‑referenced as Crisaborole Impurities 2, 65, 70, 81, and 92 in multiple pharmacopoeia‑aligned catalogues, a qualified batch with full structural characterization (¹H/¹³C NMR, HRMS, HPLC purity ≥95 %) can simultaneously support identification, system suitability, and relative response factor determination for at least five regulatory impurity monographs, reducing the number of individual reference standards a generic filer must source and qualify .

Route Scouting and Process Development for Next‑Generation PDE4 Inhibitors Using the Dioxolane‑Protected Benzaldehyde Synthon

The dual electrophilic sites—the aryl bromide handle for cross‑coupling and the latent aldehyde as a protected formyl group—make 1217366‑74‑9 a versatile building block for medicinal chemistry libraries targeting PDE4 and related phosphodiesterase isoforms. Its demonstrated stability under Pd‑catalyzed borylation conditions (class‑level inference from the Crisaborole patent family) supports its use as a common late‑stage diversification intermediate [1].

In‑House Preparation of Isotopically Labeled Crisaborole Internal Standards via the Dioxolane Intermediate

The 1,3‑dioxolane acetal is compatible with deuteration or ¹³C‑labeling at the aldehyde carbon, enabling the synthesis of stable‑isotope‑labeled Crisaborole from 1217366‑74‑9 for use as an LC‑MS/MS internal standard in bioequivalence studies. Radiolabeling at the nitrile carbon is also chemically accessible through the benzonitrile moiety, providing a dual‑labeling platform that few other Crisaborole intermediates can simultaneously offer .

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